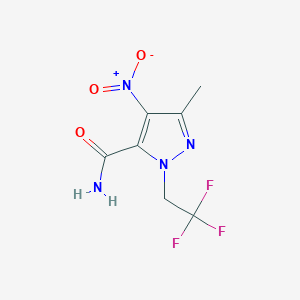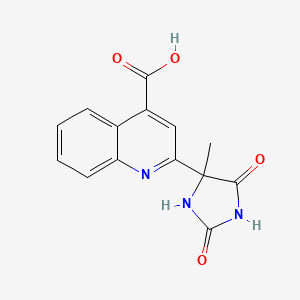
2-(4-Methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid is a complex organic compound that features both quinoline and imidazolidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method involves the condensation of quinoline derivatives with imidazolidine precursors under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .
化学反応の分析
Types of Reactions
2-(4-Methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, altering the compound’s properties .
科学的研究の応用
2-(4-Methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of advanced materials with specific properties, such as catalysts or sensors
作用機序
The mechanism by which 2-(4-Methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The specific pathways and targets depend on the compound’s structure and the context in which it is used .
類似化合物との比較
Similar Compounds
Quinoline Derivatives: Compounds like quinoline-4-carboxylic acid share structural similarities and may exhibit comparable chemical reactivity.
Imidazolidine Derivatives: These compounds, such as 2,5-dioxoimidazolidine, have similar functional groups and can undergo analogous reactions
Uniqueness
What sets 2-(4-Methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid apart is the combination of quinoline and imidazolidine moieties in a single molecule.
特性
CAS番号 |
66326-00-9 |
|---|---|
分子式 |
C14H11N3O4 |
分子量 |
285.25 g/mol |
IUPAC名 |
2-(4-methyl-2,5-dioxoimidazolidin-4-yl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H11N3O4/c1-14(12(20)16-13(21)17-14)10-6-8(11(18)19)7-4-2-3-5-9(7)15-10/h2-6H,1H3,(H,18,19)(H2,16,17,20,21) |
InChIキー |
LWQMISJNIHSATQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)NC(=O)N1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


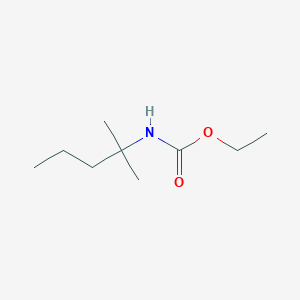

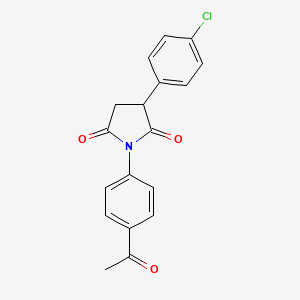

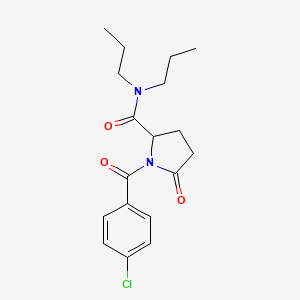
![7,7'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol]](/img/structure/B12883054.png)
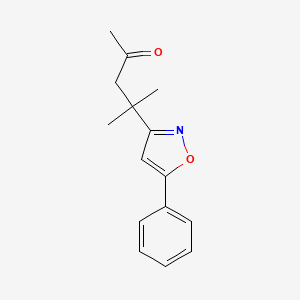

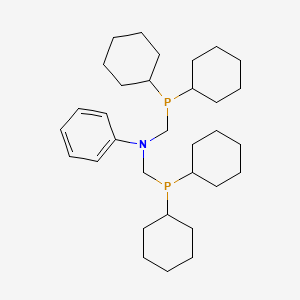
![1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12883084.png)
![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)
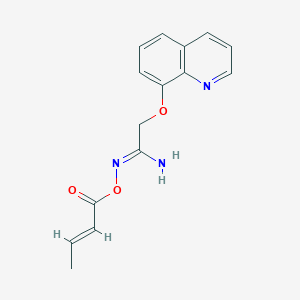
![4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)
